![molecular formula C49H52F6N3P3Ru B2876930 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate CAS No. 776230-17-2](/img/new.no-structure.jpg)
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate: is a complex organometallic compound featuring a ruthenium center coordinated to a cyclopentadienyl ring and two diphenylphosphino-6-T-butylpyridine ligands[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... This compound is known for its unique structural and electronic properties, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopentadienyl ruthenium(II) chloride with acetonitrile and diphenylphosphino-6-T-butylpyridine ligands under controlled conditions[_{{{CITATION{{{1{Acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh93edd2c4?context=bbe). The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination[{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... The resulting product is then purified to obtain the desired complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control measures. Large-scale reactors equipped with advanced monitoring systems are used to ensure consistent product quality. The process also includes rigorous purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... These reactions are often facilitated by specific reagents and conditions to achieve the desired outcomes.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction Reactions: : Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution Reactions: : Various electrophiles and nucleophiles can be employed to achieve substitution at the ruthenium center.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different ligands or functional groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Catalysis: : It is used as a catalyst in various organic synthesis reactions, such as hydrogenation and cross-coupling reactions.
Biology: : The compound is employed in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Industry: : The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its ability to coordinate to various substrates and intermediates, facilitating chemical transformations. The ruthenium center plays a crucial role in these processes, interacting with molecular targets and pathways to achieve the desired reactions.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific ligand structure and ruthenium center[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... Similar compounds include other ruthenium-based metallocenes and cyclopentadienyl complexes, but this particular compound stands out for its unique combination of ligands and reactivity.
List of Similar Compounds
Cyclopentadienylruthenium(II) chloride
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]ruthenium(II) chloride
Cyclopentadienylruthenium(II) hexafluorophosphate
Propriétés
Numéro CAS |
776230-17-2 |
|---|---|
Formule moléculaire |
C49H52F6N3P3Ru |
Poids moléculaire |
990.96 |
Nom IUPAC |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |
Clé InChI |
QAAKGHPBPIWTQN-UHFFFAOYSA-N |
SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


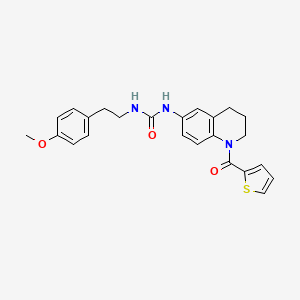
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
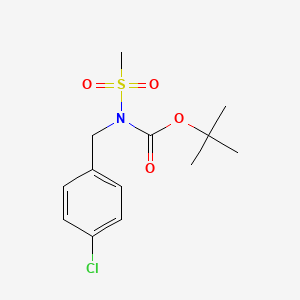
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
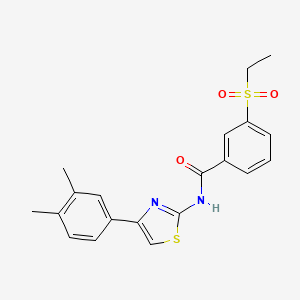
![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)
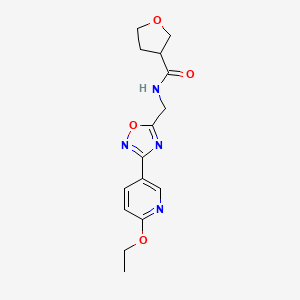
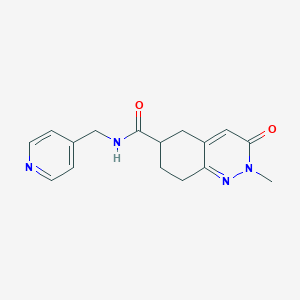
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2876862.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2876867.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)
![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)
